molecular formula C15H14N2O3 B186352 Ethyl 2-benzamidopyridine-3-carboxylate CAS No. 41803-50-3

Ethyl 2-benzamidopyridine-3-carboxylate

Cat. No. B186352
CAS RN: 41803-50-3
M. Wt: 270.28 g/mol
InChI Key: SJRCBWAFYROSPB-UHFFFAOYSA-N
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Description

Ethyl 2-benzamidopyridine-3-carboxylate (EBPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBPC is a heterocyclic compound that contains a pyridine ring and a benzamide moiety. It has been studied for its potential in drug discovery, as well as in the development of new materials and catalysts.

Mechanism Of Action

The mechanism of action of Ethyl 2-benzamidopyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of acetylcholine, which may improve cognitive function and memory.

Biochemical And Physiological Effects

Ethyl 2-benzamidopyridine-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against cholinesterase enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-benzamidopyridine-3-carboxylate in lab experiments is its potential as a drug candidate. Its inhibitory activity against cholinesterase enzymes makes it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on Ethyl 2-benzamidopyridine-3-carboxylate. One area of interest is its potential as a catalyst in organic synthesis. It has been found to exhibit catalytic activity in various reactions, such as the Michael addition and the Suzuki coupling reaction. Another area of interest is its potential as a material for use in electronic devices. Its unique structure and properties may make it useful in the development of new materials with improved electronic properties. Additionally, more research is needed to fully understand its potential as a drug candidate and to develop new derivatives with improved properties.

Synthesis Methods

Ethyl 2-benzamidopyridine-3-carboxylate can be synthesized through a variety of methods, including the reaction of 2-aminopyridine with ethyl benzoylacetate in the presence of a catalyst such as sodium ethoxide. Other methods involve the use of different reagents and catalysts, such as palladium on carbon or copper(II) acetate.

Scientific Research Applications

Ethyl 2-benzamidopyridine-3-carboxylate has been studied extensively for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may improve cognitive function and memory.

properties

CAS RN

41803-50-3

Product Name

Ethyl 2-benzamidopyridine-3-carboxylate

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 2-benzamidopyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-9-6-10-16-13(12)17-14(18)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,16,17,18)

InChI Key

SJRCBWAFYROSPB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2

Other CAS RN

41803-50-3

Origin of Product

United States

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